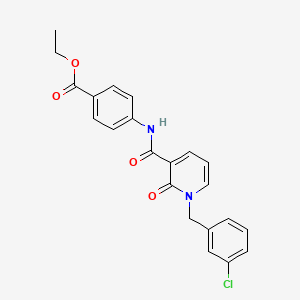

Ethyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as ECA, and it is a member of the dihydropyridine family of compounds. ECA has been found to have a variety of biochemical and physiological effects, and it is currently being studied for its potential uses in a range of research applications.

Applications De Recherche Scientifique

- Ethyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies reveal interactions with key cellular pathways, making it a potential candidate for targeted therapies .

- Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory effects by modulating cytokines, reducing oxidative stress, and inhibiting inflammatory enzymes. Researchers are investigating its potential as a novel anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel diseases .

- Ethyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies highlight its efficacy in inhibiting bacterial growth and biofilm formation. Researchers are exploring its use in wound healing and combating drug-resistant pathogens .

- Neurodegenerative disorders demand effective neuroprotective agents. This compound has demonstrated neuroprotective potential by reducing oxidative stress, enhancing neuronal survival, and modulating neurotransmitter systems. Investigations focus on its role in Alzheimer’s disease and Parkinson’s disease .

- Cardiovascular diseases remain a global health concern. Ethyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate has vasodilatory effects, possibly through nitric oxide pathways. Researchers are studying its impact on blood pressure regulation and endothelial function, aiming for therapeutic interventions .

- Computational studies have explored the binding interactions of this compound with specific protein targets. Insights into its binding pockets and structural features aid in rational drug design. Researchers use it as a scaffold for developing novel derivatives with improved pharmacological properties .

Anticancer Potential

Anti-Inflammatory Properties

Antimicrobial Activity

Neuroprotective Effects

Cardiovascular Applications

Chemical Biology and Drug Design

Propriétés

IUPAC Name |

ethyl 4-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4/c1-2-29-22(28)16-8-10-18(11-9-16)24-20(26)19-7-4-12-25(21(19)27)14-15-5-3-6-17(23)13-15/h3-13H,2,14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCASQCLOFSIAIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)

![N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine](/img/structure/B2582174.png)

![3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2582183.png)

![9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2582185.png)

![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2582190.png)

![5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2582191.png)

![N''-(2-chlorobenzyl)-N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]oxamide](/img/structure/B2582192.png)